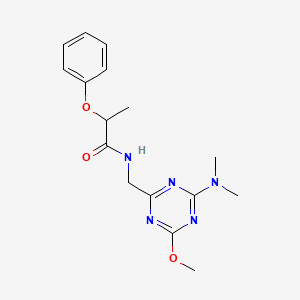

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-phenoxypropanamide

Beschreibung

Eigenschaften

IUPAC Name |

N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]-2-phenoxypropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N5O3/c1-11(24-12-8-6-5-7-9-12)14(22)17-10-13-18-15(21(2)3)20-16(19-13)23-4/h5-9,11H,10H2,1-4H3,(H,17,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHUGHPOERDGBED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC1=NC(=NC(=N1)OC)N(C)C)OC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-phenoxypropanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions. For instance, a reaction involving cyanuric chloride and dimethylamine in the presence of a base can yield the desired triazine derivative.

Substitution Reactions: The methoxy group can be introduced via nucleophilic substitution reactions using methanol or other methoxy-containing reagents.

Coupling with Phenoxypropanamide: The final step involves coupling the triazine derivative with 2-phenoxypropanamide. This can be achieved through a condensation reaction, often facilitated by coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-phenoxypropanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The triazine ring allows for nucleophilic substitution reactions, where different nucleophiles can replace the existing substituents under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives.

Wissenschaftliche Forschungsanwendungen

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-phenoxypropanamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be employed in biochemical assays to study enzyme interactions and inhibition.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-phenoxypropanamide involves its interaction with molecular targets through various pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

Pathways Involved: It may influence signaling pathways, metabolic processes, and other cellular functions depending on its specific application.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues with Triazine Cores

Substituent Variations on the Triazine Ring

- (E)-N-(4-(Dimethylamino)-6-styryl-1,3,5-triazin-2-yl)acetamide (): This compound replaces the methoxy group with a styryl (-CH=CHPh) moiety and substitutes the propanamide with a simpler acetamide (-NHCOCH₃). DFT studies reveal that the styryl group enhances π-conjugation, lowering the HOMO-LUMO gap (4.2 eV vs. ~4.5 eV for methoxy-substituted triazines) and increasing reactivity . The acetamide’s reduced steric bulk may improve solubility but decrease thermal stability compared to the phenoxypropanamide derivative.

- Triflusulfuron-methyl (): A sulfonylurea herbicide with a triazine core substituted with dimethylamino and trifluoroethoxy (-OCH₂CF₃) groups. Unlike the target compound, its sulfamoyl and benzoate ester groups confer herbicidal activity via acetolactate synthase inhibition. The trifluoroethoxy group enhances lipophilicity (logP ≈ 2.8 vs. ~1.5 for methoxy), critical for membrane penetration in plants .

Modifications to the Amide Side Chain

- N-((4-(Dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide (): Replaces the phenoxypropanamide with a methylimidazopyridine-carboxamide. However, the larger heterocycle raises molecular weight (341.37 g/mol vs. 370.4 g/mol) and reduces aqueous solubility .

- N-((4-(Dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzo[b]thiophene-2-carboxamide (): Substitutes the phenoxy group with a benzothiophene ring. However, the absence of the phenoxy ether may reduce metabolic stability .

Physicochemical and Functional Comparisons

*logP values estimated via computational methods (e.g., XLogP3).

Biologische Aktivität

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-phenoxypropanamide is a complex organic compound with potential applications in various fields, including pharmaceuticals and agriculture. Its structure includes a triazine ring and a phenoxypropanamide moiety, which contribute to its biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-phenoxypropanamide is with a molecular weight of 331.37 g/mol. The compound features a triazine core that is substituted with dimethylamino and methoxy groups, enhancing its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 331.37 g/mol |

| CAS Number | 2034276-05-4 |

The biological activity of N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-phenoxypropanamide is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors.

Key Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially altering cellular functions.

- Receptor Modulation : It can interact with various receptors, affecting signal transduction pathways critical for cellular responses.

Biological Activity and Therapeutic Applications

Research has indicated several potential therapeutic applications for this compound:

- Anticancer Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects on various cancer cell lines by inducing apoptosis through the modulation of apoptotic pathways.

- Antimicrobial Properties : The compound has shown effectiveness against certain bacterial strains, indicating potential use as an antimicrobial agent.

- Pesticidal Activity : Given its chemical structure, it may also serve as an effective pesticide in agricultural applications.

Case Studies

Several studies have investigated the biological effects of N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-phenoxypropanamide:

Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the anticancer properties of the compound against human breast cancer cells (MCF-7). The results indicated that treatment with the compound led to a significant reduction in cell viability and induced apoptosis through caspase activation.

Study 2: Antimicrobial Activity

In another study assessing antimicrobial efficacy, N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-phenoxypropanamide demonstrated notable inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Q & A

Q. What synthetic methodologies are effective for preparing N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-phenoxypropanamide?

Answer:

- Amide Coupling : Use coupling reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with DIPEA (N,N-diisopropylethylamine) in tetrahydrofuran (THF) to activate carboxylic acids for reaction with amines. This method achieved ~72% yield in similar triazine-based amide syntheses .

- Triazine Functionalization : Substitute 1,3,5-triazine derivatives (e.g., 2,4,6-trichlorotriazine) with phenols or amines under basic conditions (e.g., K₂CO₃ in DMF) to introduce methoxy or dimethylamino groups. This approach is scalable but requires careful temperature control to avoid side reactions .

- Purification : Flash chromatography using ethyl acetate/hexane gradients (e.g., 30:70) effectively isolates the product .

Q. How can researchers confirm the purity and structural identity of this compound?

Answer:

- Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., m/z 428.3 [M+H]⁺ for analogous compounds) .

- Chromatography : Monitor reactions via TLC (silica gel, UV visualization) and validate purity using HPLC with chiral columns if stereoisomers are present .

- NMR Analysis : Use ¹H/¹³C NMR to verify substituent positions on the triazine and phenoxy moieties. For example, methoxy (-OCH₃) and dimethylamino (-N(CH₃)₂) groups show distinct singlet peaks .

Advanced Research Questions

Q. How can stereochemical challenges during synthesis be addressed, particularly for chiral intermediates?

Answer:

- Chiral Resolution : Separate enantiomers using chiral stationary phases (e.g., Chiralpak® OD) with methanol-DMEA (0.2%) in supercritical CO₂ at 35°C. Retention times (e.g., 1.6 min vs. 2.4 min) distinguish isomers with >98% enantiomeric excess .

- Dynamic Kinetic Resolution : Optimize reaction conditions (e.g., pH, catalysts) to favor one enantiomer during synthesis, reducing post-reaction separation needs .

Q. What experimental strategies resolve contradictions in reaction yields reported across studies?

Answer:

- Parameter Optimization : Systematically vary solvents (e.g., DMF vs. THF), bases (e.g., K₂CO₃ vs. DIPEA), and temperatures to identify optimal conditions. For example, DMF increases solubility in triazine reactions but may promote hydrolysis at elevated temperatures .

- Mechanistic Studies : Use in-situ IR or NMR to track intermediate formation. For instance, monitor the disappearance of trichlorotriazine peaks (δ ~160 ppm in ¹³C NMR) to assess substitution efficiency .

Q. How can environmental fate studies be designed for this compound?

Answer:

- Abiotic/Biotic Transformation : Follow frameworks like Project INCHEMBIOL to assess hydrolysis, photolysis, and microbial degradation. Measure half-lives in water/soil matrices under controlled pH and UV exposure .

- Ecotoxicity Assays : Use model organisms (e.g., Daphnia magna) to evaluate acute/chronic toxicity. Prioritize endpoints like LC₅₀ (lethal concentration) and NOEC (no observed effect concentration) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.